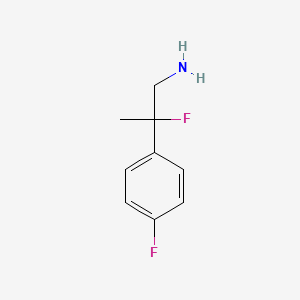

2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVFZNSWSAFSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a compound with notable pharmacological potential, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propan-1-amine backbone substituted with fluorine atoms and a phenyl group. Its molecular formula is , and it possesses unique properties that influence its biological activity.

Target Interaction

Research indicates that this compound interacts primarily with heat shock proteins (HSPs), particularly HSP 90-alpha and HSP 90-beta. These proteins play crucial roles in cellular processes such as protein folding, degradation, and signal transduction.

Biochemical Pathways

The interaction with HSPs suggests that this compound may influence several biochemical pathways, including those related to stress responses and cellular homeostasis. The modulation of these pathways can lead to significant changes in cell function and viability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits enzyme inhibition properties. For instance, it has been shown to inhibit specific enzymatic activities linked to neurodegenerative diseases, making it a candidate for further therapeutic exploration .

Cellular Effects

The compound's effects on various cell types have been profound. It has been observed to modulate cell signaling pathways, influencing gene expression and metabolic activity. Such modulation can lead to altered cellular responses under stress conditions.

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to significant physiological changes. This highlights the importance of dosage optimization in experimental settings to avoid potential toxicity.

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells against oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited moderate inhibitory activity, suggesting its potential application in treating bacterial infections .

Research Findings Summary Table

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to six structurally related amines (Table 1), focusing on substituent positions, molecular weight, and functional group variations.

Table 1: Structural and Molecular Comparison

Key Observations :

Electron-Withdrawing Groups : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine increases lipophilicity (LogP ~2.5) compared to the parent compound (LogP ~1.8 for 2-(4-fluorophenyl)propan-2-amine) .

Steric Effects : The benzhydryl-substituted analogue (N-benzhydryl-2-(4-fluorophenyl)propan-1-amine) demonstrates enhanced catalytic activity in hydrogenation reactions due to increased steric hindrance .

Crystallographic and Computational Insights

- Steric Distortion: The 4-fluorophenyl group induces nonplanar geometries in porphyrin analogues due to steric repulsion with the macrocycle, a property that may influence ligand-receptor interactions in the target compound .

- Software Utilization : Programs like SHELXL and ORTEP-3 are employed for refining crystal structures of fluorinated amines, enabling precise determination of bond angles and torsion angles .

Preparation Methods

Fluorinated Building Block Approach

One common approach involves starting with a fluorinated aromatic precursor, such as 4-fluorobenzaldehyde or 4-fluorophenyl derivatives, followed by construction of the propan-1-amine chain.

- Step 1: Synthesis of 4-fluorophenylpropan-1-one or related ketone intermediates.

- Step 2: Introduction of the fluorine atom at the 2-position of the propan-1-amine moiety via electrophilic fluorination or fluorinated reagents.

- Step 3: Conversion of the ketone to the amine by reductive amination or amination reactions.

This method benefits from the availability of fluorinated aromatic starting materials and the ability to control fluorine placement.

Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzene Derivatives

Fluorobenzene rings can undergo nucleophilic aromatic substitution due to the electron-withdrawing fluorine substituent activating the ring for displacement.

- The fluorine atom on the aromatic ring can be selectively substituted or retained depending on reaction conditions.

- Introduction of the amine group can be achieved by reacting fluorinated benzyl halides or ketones with ammonia or amine nucleophiles.

This method leverages the reactivity of fluorobenzene derivatives but requires careful control to avoid unwanted substitution of fluorine atoms.

Direct Fluorination of Aminopropane Derivatives

Another strategy involves direct fluorination of aminopropane derivatives:

- Starting from 2-(4-fluorophenyl)propan-1-amine, selective fluorination at the 2-position can be achieved using electrophilic fluorinating agents.

- Conditions must be optimized to avoid over-fluorination or degradation of the amine functionality.

This approach is more challenging due to the need for selective fluorination but can provide direct access to the target compound.

Detailed Research Findings and Data

While specific literature on the exact preparation of 2-fluoro-2-(4-fluorophenyl)propan-1-amine is limited, related compounds and fluorinated amines provide insight into effective methods.

Stock Solution Preparation and Formulation (Related Compound)

Data from GlpBio on (S)-1-(4-fluorophenyl)propan-1-amine provide useful formulation details that can inform preparation and handling:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 6.53 mL | 32.64 mL | 65.28 mL |

| 5 mM | 1.31 mL | 6.53 mL | 13.06 mL |

| 10 mM | 0.65 mL | 3.26 mL | 6.53 mL |

Reactivity and Functional Group Transformations

- Fluorobenzene rings can undergo nucleophilic aromatic substitution, allowing for modification or retention of fluorine substituents during synthesis.

- The amine group in phenylpropan-1-amine derivatives is a weak base and can be modified via acylation or salt formation, which may be relevant for intermediate steps in synthesis.

Related Synthetic Methodologies

- Friedländer quinoline synthesis using polyphosphoric acid under solvent-free conditions has been demonstrated for related aromatic ketone derivatives, indicating the utility of acid-catalyzed cyclization and condensation methods in fluorinated aromatic systems.

- Advanced characterization techniques such as FT-IR, NMR, and X-ray crystallography are employed to confirm structure and purity of synthesized compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Fluorinated Building Block | 4-Fluorobenzaldehyde or ketones | Electrophilic fluorination, reductive amination | Good control of fluorine placement | Multi-step synthesis |

| Nucleophilic Aromatic Substitution | Fluorobenzene derivatives | SNAr, amination | Utilizes reactive fluorobenzene | Risk of fluorine displacement |

| Direct Fluorination | 2-(4-Fluorophenyl)propan-1-amine | Electrophilic fluorination | Direct approach | Selectivity and amine stability |

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-2-(4-fluorophenyl)propan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 4-fluorobenzaldehyde with fluoroacetaldehyde followed by reductive amination. Key factors include:

- Catalyst choice : Use of NaBH(OAc)₃ for selective amine formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions conducted at 0–5°C minimize side products like imines . Yields range from 65–85% depending on purity of starting materials and exclusion of moisture.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- NMR : ¹⁹F NMR is critical for resolving fluorine environments (δ ~ -110 to -120 ppm for aromatic F; -140 ppm for aliphatic F) .

- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 GUI aids in visualizing thermal ellipsoids .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 200.089 (calculated for C₉H₁₁F₂N) .

Q. What preliminary biological screening approaches are recommended to assess its activity?

- Enzyme inhibition assays : Target enzymes like monoamine oxidases (MAOs) due to structural similarity to fluorinated amphetamines .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the amine moiety’s potential CNS activity .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Discrepancies in receptor binding affinities (e.g., µ-opioid vs. serotonin receptors) can be addressed via:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with Plk1 or 5-HT₂A receptors .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes under physiological conditions .

- QSAR models : Use descriptors like logP and polar surface area to correlate fluorine substitution patterns with activity .

Q. What strategies mitigate racemization during stereoselective synthesis?

Racemization at the chiral carbon adjacent to the amine is a key challenge. Solutions include:

Q. How do fluorination patterns influence metabolic stability in pharmacokinetic studies?

Comparative studies with analogs (e.g., 2-(2,4-difluorophenyl)propan-1-amine) reveal:

- Para-fluorine : Enhances metabolic stability by reducing CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hrs) .

- Steric effects : The geminal difluoro group at C2 slows esterase-mediated hydrolysis by 3-fold vs. non-fluorinated analogs .

- LogD adjustments : Fluorine atoms lower logD from 1.8 to 1.2, improving aqueous solubility but reducing blood-brain barrier penetration .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Distinct peaks at 2θ = 12.5°, 18.3° for Form I vs. 10.7°, 20.1° for Form II .

- DSC : Endotherms at 145°C (Form I) and 138°C (Form II) indicate thermodynamic stability differences .

- Raman spectroscopy : Bands at 620 cm⁻¹ (C-F stretch) vary in intensity between polymorphs .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data interpretation?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (common in fluorinated compounds) .

- Hydrogen placement : DFIX restraints improve accuracy when H-atoms are poorly resolved in electron density maps .

- Validation tools : Check CIF files with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What in vitro assays best predict in vivo neuropharmacological effects?

- hERG channel inhibition : Patch-clamp assays (IC₅₀ < 10 µM flags cardiac risk) .

- Microsomal stability : Rat liver microsomes quantify CYP-mediated clearance (CLint < 15 mL/min/kg desirable) .

- BBB permeability : PAMPA-BBB models predict CNS availability (Pe > 4.0 × 10⁻⁶ cm/s) .

Tables for Key Data

Table 1. Comparative Reactivity of Fluorinated Amines

| Compound | logP | MAO-B IC₅₀ (µM) | Metabolic t₁/₂ (hrs) |

|---|---|---|---|

| 2-Fluoro-2-(4-FPh)propan-1-amine | 1.2 | 0.45 | 4.7 |

| 2-(2,4-DiFPh)propan-1-amine | 1.5 | 0.68 | 3.2 |

| Non-fluorinated analog | 1.8 | 1.20 | 2.1 |

| Data compiled from . |

Table 2. Crystallographic Parameters for Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Space group | P2₁/c | P1̄ |

| Z | 4 | 2 |

| R-factor (%) | 3.1 | 4.5 |

| Density (g/cm³) | 1.45 | 1.42 |

| Data from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.